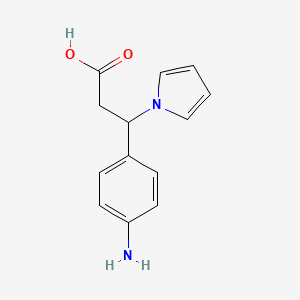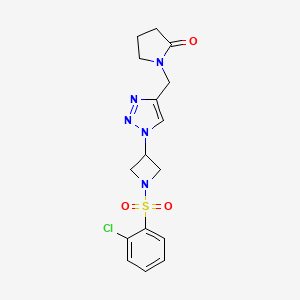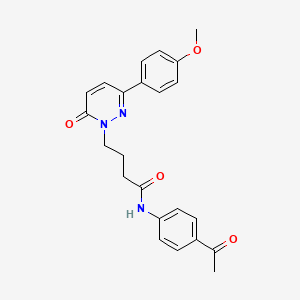
N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as AMG-510, is a small molecule inhibitor that targets the KRAS G12C mutation. KRAS is a protein that plays a crucial role in regulating cell growth and division. Mutations in the KRAS gene can cause the protein to become overactive, leading to uncontrolled cell growth and division, which is a hallmark of cancer. KRAS G12C mutation is found in approximately 13% of non-small cell lung cancer (NSCLC) cases, making it an attractive therapeutic target.
Aplicaciones Científicas De Investigación
Butyrylcholinesterase Inhibitors
- Novel pyridazinone derivatives, closely related to the specified compound, have been synthesized and evaluated for their ability to inhibit butyrylcholinesterase, which is significant in Alzheimer's disease treatment. Compounds with the 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold showed promising activity as selective butyrylcholinesterase inhibitors (Dundar et al., 2019).
Antinociceptive Activity
- Some derivatives of 6-(4-methoxyphenyl)-3(2H)-pyridazinone demonstrated significant antinociceptive activity, indicating potential applications in pain management. These compounds were found to be more potent than aspirin in modified Koster's Test in mice (Doğruer et al., 2000).
Lipoxygenase Inhibition
- A series of compounds including N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives were synthesized and showed moderate activity as lipoxygenase inhibitors. This is relevant in the context of inflammatory diseases (Aziz‐ur‐Rehman et al., 2016).
Antimicrobial and Anticancer Activities
- N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide, a related compound, was synthesized and evaluated for various biological activities. It showed good antimicrobial activity and comparable anticancer activity to standard drugs against lung carcinoma and other cell lines (Sirajuddin et al., 2015).
Dipeptidyl Peptidase IV Inhibition
- Derivatives of butanamide, such as (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide, have been identified as potent inhibitors of dipeptidyl peptidase IV, showing potential for the treatment of type 2 diabetes (Edmondson et al., 2006).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-16(27)17-5-9-19(10-6-17)24-22(28)4-3-15-26-23(29)14-13-21(25-26)18-7-11-20(30-2)12-8-18/h5-14H,3-4,15H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDKYQNWPPKTJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

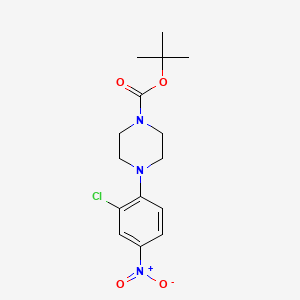
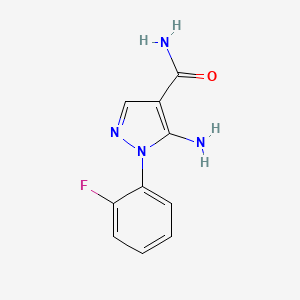
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)
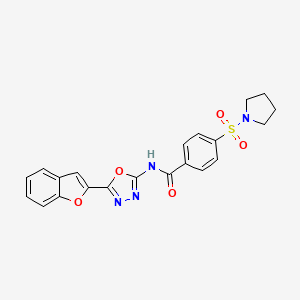
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)
![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)
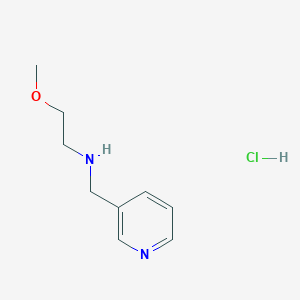
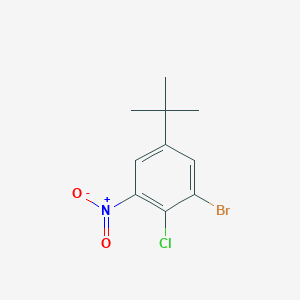
![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)
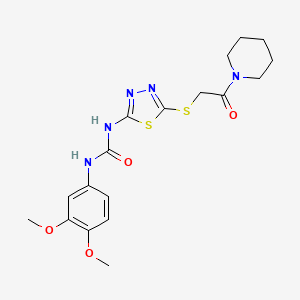
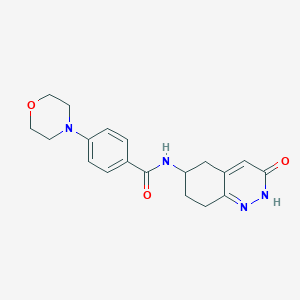
![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)
